
Navpnlrgdlqvlaqkvart
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound NAVPNLRGDLQVLAQKVART is a peptide derived from the foot-and-mouth disease virus. It is known for its high affinity and selectivity for the alpha-v beta-6 integrin, which is a type of protein that plays a crucial role in cell adhesion and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAVPNLRGDLQVLAQKVART involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using a coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Purification is typically achieved using high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
NAVPNLRGDLQVLAQKVART primarily undergoes binding interactions with integrins rather than traditional chemical reactions like oxidation or reduction. Its primary function is to inhibit the binding of alpha-v beta-6 integrin to its ligands, which is a non-covalent interaction .
Common Reagents and Conditions
The peptide is often used in studies involving cell cultures and animal models. Common reagents include buffers for maintaining physiological pH, and radiolabeling agents for imaging studies. Conditions typically involve physiological temperatures and pH to mimic the natural environment of the integrin .
Major Products Formed
The primary product of interest is the complex formed between this compound and the alpha-v beta-6 integrin. This complex inhibits the integrin’s interaction with its natural ligands, thereby modulating cellular processes such as adhesion, migration, and invasion .
Scientific Research Applications
Chemistry
In chemistry, NAVPNLRGDLQVLAQKVART is used as a tool to study integrin-ligand interactions. Its high specificity for alpha-v beta-6 integrin makes it valuable for investigating the role of this integrin in various biological processes .
Biology
In biological research, the peptide is used to study cell adhesion, migration, and signaling pathways. It helps elucidate the mechanisms by which integrins regulate these processes and their implications in diseases such as cancer and fibrosis .
Medicine
In medicine, this compound is explored for its potential in cancer imaging and therapy. Its ability to selectively bind to alpha-v beta-6 integrin, which is overexpressed in many cancers, makes it a promising candidate for targeted imaging and therapeutic applications .
Industry
In the pharmaceutical industry, the peptide is used in the development of diagnostic and therapeutic agents. Its high specificity and affinity for alpha-v beta-6 integrin make it a valuable component in the design of targeted therapies and imaging agents .
Mechanism of Action
NAVPNLRGDLQVLAQKVART exerts its effects by binding to the alpha-v beta-6 integrin with high affinity and selectivity. This binding inhibits the integrin’s interaction with its natural ligands, thereby modulating cellular processes such as adhesion, migration, and invasion. The peptide’s mechanism of action involves the recognition of the arginyl-glycinyl-aspartic acid (RGD) motif on the integrin, which is critical for ligand binding .
Comparison with Similar Compounds
Similar Compounds
RGD Peptides: These peptides also target integrins and contain the RGD motif.
Cilengitide: A cyclic RGD peptide that targets alpha-v beta-3 and alpha-v beta-5 integrins.
Uniqueness
NAVPNLRGDLQVLAQKVART is unique due to its high affinity and selectivity for alpha-v beta-6 integrin. This specificity makes it particularly valuable for applications in cancer imaging and therapy, where targeted approaches are crucial for efficacy and minimizing off-target effects .
Properties
Molecular Formula |
C93H163N31O28 |
|---|---|
Molecular Weight |
2163.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H163N31O28/c1-41(2)34-57(82(142)108-47(13)73(133)112-55(26-28-63(96)126)78(138)114-53(22-17-18-30-94)79(139)120-69(44(7)8)88(148)109-48(14)74(134)111-54(24-20-32-105-93(102)103)80(140)123-72(50(16)125)91(151)152)119-89(149)70(45(9)10)121-81(141)56(27-29-64(97)127)115-84(144)59(36-43(5)6)117-86(146)61(39-68(131)132)110-67(130)40-106-77(137)52(23-19-31-104-92(100)101)113-83(143)58(35-42(3)4)116-85(145)60(38-66(99)129)118-87(147)62-25-21-33-124(62)90(150)71(46(11)12)122-75(135)49(15)107-76(136)51(95)37-65(98)128/h41-62,69-72,125H,17-40,94-95H2,1-16H3,(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H,106,137)(H,107,136)(H,108,142)(H,109,148)(H,110,130)(H,111,134)(H,112,133)(H,113,143)(H,114,138)(H,115,144)(H,116,145)(H,117,146)(H,118,147)(H,119,149)(H,120,139)(H,121,141)(H,122,135)(H,123,140)(H,131,132)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-,71-,72-/m0/s1 |
InChI Key |
BIPRZBFRCFOBDQ-KAGUSELOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)
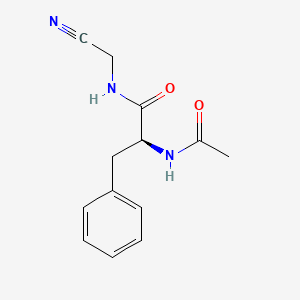
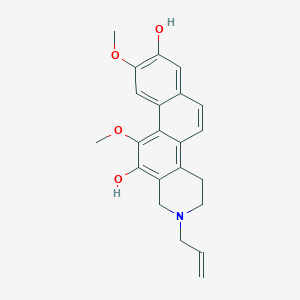
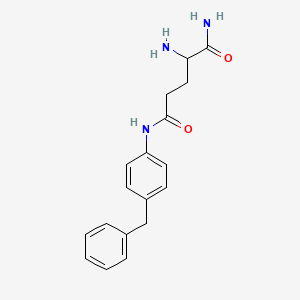
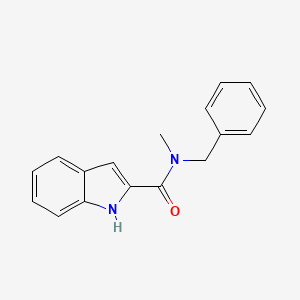

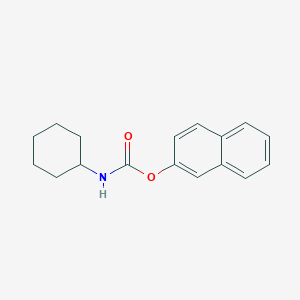
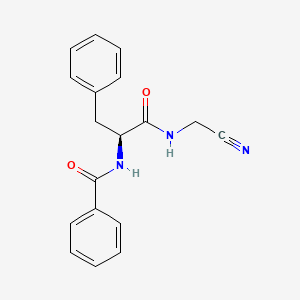

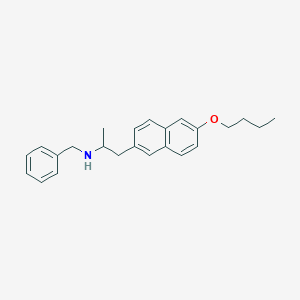
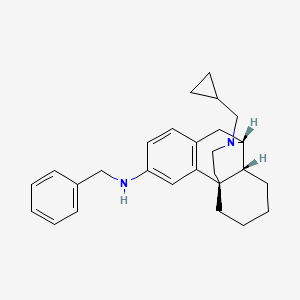

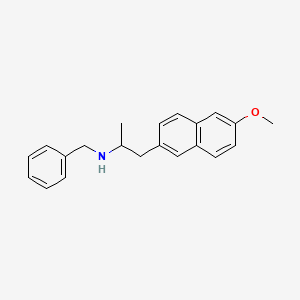
![2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol](/img/structure/B10851685.png)
